![molecular formula C24H15FN4O2 B10939615 6-(4-fluorophenyl)-3-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939615.png)
6-(4-fluorophenyl)-3-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-FLUOROPHENYL)-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 6-(4-FLUOROPHENYL)-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled environments.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the fluorophenyl and pyridyl groups. Common reagents include halogens and nucleophiles.
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique properties are leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones .
Comparison with Similar Compounds
When compared to other isoxazole derivatives, 6-(4-FLUOROPHENYL)-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of fluorophenyl and pyridyl groups. Similar compounds include:
3-(4-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one: Known for its inhibitory activity against IDO1.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Studied for their antifungal activities.
These comparisons highlight the distinct structural features and biological activities of 6-(4-FLUOROPHENYL)-3-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H15FN4O2 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-phenyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H15FN4O2/c25-17-8-6-15(7-9-17)20-14-19(23(30)27-18-10-12-26-13-11-18)21-22(29-31-24(21)28-20)16-4-2-1-3-5-16/h1-14H,(H,26,27,30) |
InChI Key |
KNYNLSDNHAZUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C(=O)NC5=CC=NC=C5 |
Origin of Product |
United States |
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